molecular formula C22H23ClFNO2 B2510095 (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1799267-84-7

(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2510095
CAS RN: 1799267-84-7
M. Wt: 387.88
InChI Key: FRMJGBNJKJZPRU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23ClFNO2 and its molecular weight is 387.88. The purity is usually 95%.
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Scientific Research Applications

Relevance in Dopamine D2-like Receptor Modulation

The molecule , characterized by its inclusion of arylcycloalkylamine structures, shares pharmacophoric similarities with various antipsychotic agents. A study by Sikazwe et al. (2009) explored the significance of arylalkyl substituents, such as those found in the compound, for enhancing potency and selectivity at D2-like receptors. This research suggests that the composite structure of such molecules, including arylalkyl moieties, plays a crucial role in defining their selectivity and potency at these receptors, indicating potential applications in neuropsychiatric disorder treatment, including schizophrenia and depression (Sikazwe et al., 2009).

Contributions to Synthesis and Pharmacological Studies

Further investigation into the pharmacology and synthesis of compounds targeting dopamine D2 receptors has been provided by Jůza et al. (2022), who highlighted the critical pharmacophore features necessary for high D2R affinity. This review emphasizes the significance of structural elements such as aromatic moiety, cyclic amine, and lipophilic fragments in achieving therapeutic potential against neuropsychiatric disorders (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Relevance

On a synthetic chemistry front, the reaction of piperidine with nitro-group-containing aryl compounds, as studied by Pietra and Vitali (1972), provides insight into the chemical behavior and potential synthetic pathways that could involve or produce compounds similar to the one . This research could offer a foundation for synthesizing new molecules with improved pharmacological profiles (Pietra & Vitali, 1972).

Implications for Drug Development

Saeed et al. (2017) discussed the development of antithrombotic drugs, highlighting the importance of specific structural features for pharmaceutical activity. Although not directly referencing the compound, this work provides context for the design and synthesis of therapeutically relevant molecules, potentially guiding the development of new drugs with minimized side effects and enhanced efficacy (Saeed et al., 2017).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFNO2/c23-21-4-2-1-3-19(21)7-10-22(26)25-13-11-18(12-14-25)16-27-15-17-5-8-20(24)9-6-17/h1-10,18H,11-16H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMJGBNJKJZPRU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one

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